molecular formula C8H9NO3 B3198823 5-Ethyl-2-nitrophenol CAS No. 101664-28-2

5-Ethyl-2-nitrophenol

Cat. No.: B3198823
CAS No.: 101664-28-2
M. Wt: 167.16 g/mol
InChI Key: YJIUQVPMLSGDMP-UHFFFAOYSA-N
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Description

Contextualization within Substituted Phenol (B47542) Chemistry

Phenols are a class of organic compounds characterized by a hydroxyl (—OH) group directly attached to an aromatic ring. britannica.com The presence of the hydroxyl group makes phenols more acidic than alcohols and highly reactive towards electrophilic aromatic substitution. wikipedia.orglibretexts.org Substituents on the aromatic ring, such as the ethyl and nitro groups in 5-Ethyl-2-nitrophenol, significantly influence the compound's physical and chemical properties.

The ethyl group, an alkyl substituent, is generally considered to be electron-donating. In contrast, the nitro group is strongly electron-withdrawing. The interplay of these opposing electronic effects on the phenol ring makes substituted phenols like this compound interesting subjects for studying reaction mechanisms and structure-activity relationships. The position of these substituents is crucial; in this case, the nitro group is ortho to the hydroxyl group, and the ethyl group is meta. This specific orientation governs the molecule's reactivity and potential applications.

Significance of Investigating the Nitrophenol Class

Nitrophenols, as a class, are of considerable importance in various industrial and research contexts. They serve as key intermediates in the synthesis of a wide range of products, including dyes, pharmaceuticals, pesticides, and explosives. cdc.govtaylorandfrancis.com For instance, 4-nitrophenol (B140041) is a precursor in the synthesis of paracetamol and is used in the manufacturing of fungicides and dyes. wikipedia.orgnih.gov The nitro group's presence makes the aromatic ring susceptible to nucleophilic substitution and also increases the acidity of the phenolic proton. cymitquimica.com

Current Research Landscape for this compound

The current research landscape for this compound appears to be focused on its synthesis and its use as a chemical intermediate. Available literature provides information on its basic physicochemical properties and some synthetic pathways. For instance, one documented synthesis route involves the nitration of 3-ethylphenol (B1664133). lookchem.com

Detailed spectroscopic and advanced application-oriented studies on this compound are less common in publicly available literature compared to its more commercially significant isomers. However, its properties can be predicted based on the known characteristics of related compounds. chembk.com Further research could explore its potential in areas where other nitrophenols have found use, such as in the synthesis of novel dyes, agrochemicals, or pharmaceutical precursors. Spectroscopic data, including NMR, HPLC, and LC-MS, are available from various chemical suppliers, which can facilitate further research endeavors. bldpharm.com

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H9NO3 chembk.com
Molecular Weight 167.16 g/mol chembk.com
CAS Number 101664-28-2 chemsrc.comarctomsci.com
Predicted Boiling Point 271.8 ± 20.0 °C lookchem.com
Predicted pKa 7.26 ± 0.13 lookchem.com
Predicted Density 1.261 ± 0.06 g/cm3 lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIUQVPMLSGDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 5 Ethyl 2 Nitrophenol

De Novo Synthetic Routes and Strategies for 5-Ethyl-2-nitrophenol

The primary and most direct method for synthesizing this compound is through the nitration of 3-ethylphenol (B1664133). One documented procedure involves the reaction of 3-ethylphenol with nitric acid in an acetic acid and chloroform (B151607) solvent mixture at a controlled temperature of 20°C for 4 hours. lookchem.com This method, while straightforward, yields a mixture of isomers, necessitating further purification.

Another approach involves a multi-step synthesis starting from di-m-cresyl carbonate. This process includes sulfonation, followed by nitration, hydrolysis, and finally steam distillation to isolate the desired 5-methyl-2-nitrophenol (B1361083), a closely related compound. google.com While not directly for the ethyl analog, this strategy highlights a potential pathway that could be adapted. The synthesis of multisubstituted aryl amines through olefin cross-metathesis to form 1,5-dicarbonyl intermediates, which then cyclize, represents a more complex de novo approach to constructing substituted aromatic rings and could be conceptually applied to the synthesis of substituted phenols. acs.org

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound primarily occurs through the electrophilic nitration of 3-ethylphenol. The mechanism of electrophilic aromatic nitration is a well-studied area of organic chemistry. It generally involves the generation of a nitronium ion (NO₂⁺) from nitric acid, often in the presence of a stronger acid like sulfuric acid. This highly electrophilic species then attacks the electron-rich aromatic ring of the phenol (B47542).

The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of nitration. The hydroxyl (-OH) group is a strong activating group and an ortho-, para-director. The ethyl (-CH₂CH₃) group is a weakly activating group and also an ortho-, para-director. In the case of 3-ethylphenol, the hydroxyl group at position 1 and the ethyl group at position 3 will direct the incoming nitro group. The position 2 (ortho to the hydroxyl group) and position 6 (ortho to the hydroxyl group and ortho to the ethyl group) are activated. Position 4 (para to the hydroxyl group) is also activated. The formation of this compound indicates that nitration occurs at the C2 position, which is ortho to the activating hydroxyl group and meta to the ethyl group.

Mechanistic studies on the nitration of phenols have explored various aspects, including the role of charge-transfer complexes as precursors to electrophilic aromatic substitution. researchgate.net The reaction can proceed through different pathways, and the specific conditions can influence the regioselectivity. For instance, the nitration of 2-ethylphenol (B104991) has been shown to yield 2-ethyl-4-nitrophenol, indicating a preference for para-nitration relative to the hydroxyl group in that specific isomer. Atmospheric formation of nitrophenols from the photooxidation of aromatic hydrocarbons like ethylbenzene (B125841) also provides insights into reaction mechanisms involving OH and NO₂ radicals. pjoes.comcopernicus.org

Catalytic Approaches in this compound Synthesis

Catalysis offers a means to improve the efficiency and selectivity of chemical reactions. While specific catalytic systems for the synthesis of this compound are not extensively detailed in the provided results, general principles of catalytic nitration and related reactions can be applied.

Phase-Transfer Catalysis Applications

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. ijche.com In the context of nitrophenol synthesis, PTC can enhance reaction rates and selectivity. For example, the synthesis of p-nitrophenol from p-nitrochlorobenzene and sodium hydroxide (B78521) is significantly influenced by the choice of phase-transfer catalyst. hep.com.cn Similarly, PTC has been reviewed for its role in the selective synthesis of ortho-nitrophenol, where catalysts like tetra-butyl ammonium (B1175870) bromide (TBAB) have been shown to be effective. pjsir.orgpjsir.org These principles could be extended to the nitration of 3-ethylphenol to favor the formation of the desired 2-nitro isomer.

Other Catalytic Systems

Various other catalytic systems have been explored for nitration reactions. These include the use of solid acid catalysts like H-beta zeolite, which has shown high selectivity for the ortho-nitration of phenol. pjsir.org Other systems involve metal nitrates like Sr(NO₃)₂ in the presence of H₂SO₄-silica for regioselective nitration of phenols. researchgate.net The use of palladium catalysts supported on materials like chitosan (B1678972) has been investigated for the reduction of nitrophenols, a reaction that could be relevant in subsequent transformations of this compound. acs.org Furthermore, the use of silica (B1680970) gel-supported heteropoly acids as catalysts for the nitration of phenolic compounds has been reported to give high yields and selectivity. google.com Ruthenium complexes have also been explored for various catalytic applications, including the synthesis of substituted pyridines, which showcases their potential in catalyzing complex organic transformations. arabjchem.org

Exploration of Precursors and Intermediates in this compound Synthesis

The primary precursor for the synthesis of this compound is 3-ethylphenol . lookchem.com The synthesis of this precursor itself is an important consideration.

Beyond the direct precursor, the synthesis may involve various intermediates depending on the chosen route. For instance, in a multi-step synthesis analogous to that for 5-methyl-2-nitrophenol, intermediates would include the sulfonated and subsequently nitrated di-m-cresyl carbonate. google.com

In the context of related syntheses, various precursors and intermediates are utilized. For example, the synthesis of ethyl-2-(4-aminophenoxy)acetate starts from p-nitrophenol and ethyl bromoacetate, forming the intermediate ethyl p-nitrophenoxy acetate (B1210297). mdpi.com The synthesis of other complex molecules often involves nitrophenol intermediates. google.comnordmann.global For instance, 5-methyl-2-nitrophenol is a key intermediate in the production of certain herbicides and antifungal agents. google.compharmaffiliates.com

Optimization of Synthetic Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of unwanted byproducts. Key parameters that are often optimized include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts.

For the nitration of phenols, controlling the temperature is critical as nitration is an exothermic reaction. The choice of solvent can also influence the regioselectivity of the reaction. researchgate.net In the synthesis of p-nitrophenyl ethanol (B145695) ether, factors such as the mole ratio of reactants, reaction temperature, and catalyst concentration were optimized to achieve a high yield. researchgate.net

Methodologies like Design of Experiments (DoE) can be systematically employed to identify optimal process factors. whiterose.ac.uk This involves varying multiple factors simultaneously to understand their individual and interactive effects on the reaction outcome, such as yield and selectivity. acs.org For instance, in the synthesis of a propargylamine (B41283) derivative, temperature, reaction time, reaction media, and catalyst loading were sequentially optimized. whiterose.ac.uk Such systematic approaches can lead to significant improvements in process efficiency.

The table below summarizes some reported reaction conditions for the synthesis of nitrophenols, illustrating the range of parameters that can be adjusted for optimization.

PrecursorReagentsCatalystSolventTemperatureTimeYieldReference
3-ethylphenolNitric acid, Acetic acid-Chloroform20°C4h46.0% lookchem.com
p-NitrochlorobenzeneSodium hydroxideA-1 Phase Transfer CatalystNitrobenzene140°C7h83.6% hep.com.cn
PhenolDilute Nitric Acid (30%)H-beta zeoliteDiethyl etherRoom Temp.-96% conversion, 87% o-selectivity pjsir.org
PhenolSr(NO₃)₂H₂SO₄-SilicaSolvent-freeRoom Temp.-85% (2-nitro), 8% (4-nitro) researchgate.net
Methyl salicylateConcentrated Nitric acidSilica gel supported H₆PMo₉V₃O₄₀Carbon tetrachloride45°C3h- google.com

Theoretical and Computational Studies of 5 Ethyl 2 Nitrophenol

Electronic Structure and Molecular Conformation Analysis

The electronic structure and preferred 3D conformation of 5-ethyl-2-nitrophenol would be determined computationally using methods like Density Functional Theory (DFT). chemmethod.com A key structural feature of 2-nitrophenol (B165410) and its derivatives is the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and an oxygen atom of the adjacent nitro group. This interaction results in a stable, planar, six-membered ring structure.

Geometry optimization calculations would be performed to find the lowest energy conformation. These calculations would predict key structural parameters. Based on studies of similar molecules, the planarity of the phenol (B47542) and nitro groups would be the most stable arrangement. The ethyl group would introduce additional conformational possibilities, primarily concerning the rotation around the C-C single bonds, but this is expected to have a minor impact on the core intramolecular hydrogen bond.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: These are estimated values based on typical DFT calculations for similar aromatic nitro compounds. Actual values would require specific computation.

ParameterPredicted ValueDescription
O-H···O Distance~1.8 - 2.0 ÅDistance of the intramolecular hydrogen bond.
O-H Bond Length~0.98 - 1.02 ÅLengthened due to the hydrogen bond interaction.
C-N-O Bond Angle~118° - 120°Bond angle within the nitro group.
C-C-N-O Dihedral Angle~0°Indicates the planarity of the nitro group with the ring.

Quantum Chemical Descriptors and Reactivity Predictions for this compound

Quantum chemical descriptors derived from the electronic structure provide insight into the molecule's stability and reactivity. These are typically calculated using DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Global reactivity descriptors can be calculated from these frontier orbital energies:

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

These descriptors help predict how this compound will interact with other chemical species, such as electrophiles or nucleophiles. researchgate.net

Table 2: Calculated Quantum Chemical Descriptors (Illustrative) Note: This table presents typical values for nitrophenol-type compounds calculated at a common level of theory (e.g., B3LYP/6-311++G(d,p)) and serves as an example.

DescriptorFormulaIllustrative ValuePredicted Reactivity
HOMO EnergyEHOMO-6.5 eVRegion susceptible to electrophilic attack.
LUMO EnergyELUMO-2.0 eVRegion susceptible to nucleophilic attack.
HOMO-LUMO GapΔE = ELUMO - EHOMO4.5 eVIndicates high kinetic stability.
Electronegativityχ = -(EHOMO + ELUMO)/24.25 eVModerate tendency to attract electrons.
Chemical Hardnessη = (ELUMO - EHOMO)/22.25 eVRelatively resistant to electronic changes.

Spectroscopic Interpretations through Computational Models

Computational models are essential for interpreting and assigning experimental spectra. chemrxiv.org

Theoretical vibrational spectra (Infrared and Raman) can be simulated using frequency calculations within DFT. longdom.org These simulations provide the vibrational frequencies and intensities of the normal modes of the molecule. By analyzing the atomic motions associated with each mode, a precise assignment of the experimental spectral bands can be made.

For this compound, key vibrational modes would include:

O-H Stretching: The frequency of this mode is significantly affected by the strong intramolecular hydrogen bond, causing it to appear at a lower wavenumber (e.g., ~3200 cm⁻¹) compared to a free hydroxyl group (~3600 cm⁻¹).

N-O Stretching: The nitro group has symmetric and asymmetric stretching modes, which are characteristic and typically appear in the 1550-1490 cm⁻¹ (asymmetric) and 1360-1320 cm⁻¹ (symmetric) regions. spectroscopyonline.com

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

Ring Vibrations: C-C stretching modes within the aromatic ring typically occur in the 1600-1400 cm⁻¹ region.

Table 3: Predicted Vibrational Frequencies for Key Modes (Illustrative data based on 2-nitrophenol) longdom.orgspectroscopyonline.com

Vibrational ModePredicted Wavenumber (cm⁻¹)Spectroscopic Activity
O-H Stretch (H-bonded)~3210IR (strong), Raman (weak)
Aromatic C-H Stretch~3080IR (medium), Raman (strong)
Aliphatic C-H Stretch~2970IR (medium), Raman (medium)
NO₂ Asymmetric Stretch~1530IR (strong), Raman (strong)
NO₂ Symmetric Stretch~1340IR (strong), Raman (strong)
C-O Stretch~1270IR (strong), Raman (medium)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. researchgate.net These calculations predict the electronic transition energies (which correspond to absorption wavelengths) and their oscillator strengths (which correspond to absorption intensities). For nitrophenols, the main electronic transitions are typically of π → π* and n → π* character, often involving charge transfer from the electron-donating hydroxyl group to the electron-withdrawing nitro group. researchgate.netmdpi.com

The UV-Vis spectrum of this compound is expected to show distinct absorption bands in the UV and visible regions, characteristic of the nitrophenol chromophore.

Table 4: Predicted Electronic Transitions and Absorption Wavelengths (Illustrative) Note: Values are representative for nitrophenols in a nonpolar solvent. researchgate.net

TransitionCalculated Wavelength (λmax)Oscillator Strength (f)Description
S₀ → S₁~350 nm~0.15n → π* / Charge Transfer
S₀ → S₂~280 nm~0.20π → π
S₀ → S₃~230 nm~0.35π → π

Intermolecular Interactions and Aggregation Behavior Studies

While the dominant interaction within the this compound molecule is the intramolecular hydrogen bond, intermolecular forces dictate its solid-state packing and solution behavior. The strong internal hydrogen bond significantly reduces the molecule's ability to act as a hydrogen bond donor for intermolecular interactions.

However, other interactions are possible:

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar nitro and hydroxyl groups.

Computational studies, such as analyzing the calculated electrostatic potential surface or performing simulations of molecular clusters, can reveal the nature and strength of these interactions and predict how molecules might aggregate.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. chemmethod.com For this compound, an MD simulation could provide insights into:

Conformational Flexibility: While the core ring structure is rigid, MD simulations can explore the rotational freedom of the ethyl and nitro groups. This helps to understand the accessible conformational space at a given temperature.

Solvation Effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange around the solute and how they affect its conformation and dynamics. mdpi.com

Vibrational Dynamics: The trajectories from MD simulations can be used to calculate vibrational spectra, which can capture anharmonic effects and solvent-induced shifts that are not present in static frequency calculations. nih.gov

An MD simulation would typically show that the intramolecular hydrogen bond is stable and persistent throughout the simulation, confirming its strength. The primary motions would involve the torsion of the ethyl group and slight out-of-plane rotations of the nitro group.

Environmental Fate and Degradation Mechanisms of 5 Ethyl 2 Nitrophenol

Photodegradation Pathways and Kinetics

Photodegradation, or photolysis, is a key process that breaks down chemical compounds in the environment through the action of sunlight. For nitrophenols, this process is an important pathway for their removal from the atmosphere and surface waters. cdc.gov

Studies on related nitrophenols, such as 2-nitrophenol (B165410) (2-NP) and 4-nitrophenol (B140041) (4-NP), show they possess strong absorption properties for solar radiation, which can initiate photochemical reactions. rsc.orgrsc.org The photolysis of 2-NP is possible through direct absorption of near-UV light (wavelengths from 295–400 nm). rsc.org The degradation process often occurs from an excited triplet state (T1) of the molecule. rsc.org

The photodegradation of ortho-nitrophenols in the gas phase can be initiated by an intramolecular hydrogen transfer from the phenolic hydroxyl group to the adjacent nitro group. researchgate.net This process can lead to the formation of nitrous acid (HONO), a significant precursor to hydroxyl radicals (•OH) in the atmosphere. rsc.orgresearchgate.net In both gas and aqueous phases, the primary photolysis products of nitrophenols often include hydroxyl radicals and nitric oxide (NO). rsc.org

The environmental medium significantly influences the reaction. In aqueous solutions, the presence of water molecules can facilitate intermolecular hydrogen transfer, which can be a pathway for HONO formation, particularly for more soluble isomers like 4-NP. rsc.orgrsc.org Furthermore, photochemical transformations can occur on the surface of atmospheric particulates, where nonradical species like singlet oxygen (¹O₂) can trigger the photolysis of nitrophenols under visible light. pnas.org The presence of relative humidity and the type of particulate matter (e.g., TiO₂, Fe₂O₃) can affect these surface reactions. pnas.org

Biodegradation Mechanisms and Microbial Metabolism

Biodegradation is a critical process for the removal of nitrophenolic compounds from soil and water, primarily driven by microbial activity. cdc.govresearchgate.net The nitro group makes these compounds relatively resistant to degradation, but numerous microorganisms have evolved pathways to utilize them as sources of carbon and energy. researchgate.netjebas.org

A variety of bacterial strains capable of degrading nitrophenols have been isolated from contaminated environments. These microbes possess the unique ability to break down these toxic and persistent compounds. researchgate.netnih.gov While specific strains that degrade 5-Ethyl-2-nitrophenol have not been extensively documented, research on analogous compounds has identified several key genera.

For example, strains of Pseudomonas, Burkholderia, Arthrobacter, Ralstonia, and Bacillus have been shown to effectively degrade p-nitrophenol (PNP) and other substituted nitrophenols. jebas.orgfrontiersin.orgnih.govnih.gov Pseudomonas putida B2, for instance, can grow on 2-nitrophenol as its sole source of carbon and nitrogen. acs.org Studies have also shown that bacteria isolated from the roots of aquatic plants, such as Spirodela polyrrhiza, can accelerate the degradation of 2-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol (B41442) in river water. nih.gov

Table 1: Examples of Bacterial Genera Known to Degrade Nitrophenolic Compounds

Bacterial GenusNitrophenolic Compound DegradedReference
Pseudomonasp-Nitrophenol, 2-Nitrophenol nih.govacs.org
Burkholderia3-Methyl-4-nitrophenol (B363926), p-Nitrophenol frontiersin.orgnih.gov
Arthrobacterp-Nitrophenol nih.govnih.gov
Ralstoniap-Nitrophenol nih.govut.ac.ir
Bacillus4-Chloro-2-nitrophenol jebas.org

The microbial breakdown of nitrophenols is facilitated by specific enzymatic systems. Biodegradation can be initiated through either oxidative or reductive pathways. acs.org

In oxidative pathways, a monooxygenase or dioxygenase enzyme catalyzes the initial attack on the aromatic ring, typically leading to the removal of the nitro group as nitrite. acs.org For instance, the degradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98 involves a PNP 4-monooxygenase (PnpA) that catalyzes the conversion of the nitrophenol to methyl-1,4-benzoquinone. frontiersin.org This is followed by the action of a 1,4-benzoquinone (B44022) reductase (PnpB) to form methylhydroquinone (B43894). frontiersin.org The nitrophenol oxygenase from Pseudomonas putida B2 has been shown to have broad substrate specificity, acting on several substituted nitrophenols. acs.org

Two primary oxidative pathways have been identified for p-nitrophenol: the hydroquinone (B1673460) pathway and the hydroxyquinol pathway. nih.govnih.gov

Hydroquinone Pathway: Involves enzymes such as p-nitrophenol monooxygenase, benzoquinone reductase, and hydroquinone 1,2-dioxygenase. nih.gov

Hydroxyquinol Pathway: Involves a p-nitrophenol 2-monooxygenase that converts PNP to 4-nitrocatechol (B145892). nih.gov

Reductive pathways involve the reduction of the nitro group to an amino group via nitroreductases, leading to the formation of aminophenols. acs.org

The step-by-step breakdown of nitrophenols results in a series of intermediate compounds before the aromatic ring is cleaved and the molecule is fully mineralized. Identifying these intermediates is key to understanding the degradation pathway.

In the degradation of p-nitrophenol, common intermediates include benzoquinone, hydroquinone, 4-nitrocatechol, and 1,2,4-benzenetriol. nih.govnih.gov These intermediates are then converted to compounds like maleylacetic acid, which subsequently enter central metabolic routes such as the beta-ketoadipate pathway or the TCA cycle. researchgate.netnih.gov For substituted nitrophenols like 3-methyl-4-nitrophenol, the identified intermediates are methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ). frontiersin.org

Based on these established pathways, the biodegradation of this compound would likely proceed through analogous intermediates. The initial enzymatic attack would likely form an ethyl-substituted catechol, followed by ring cleavage and further degradation.

Kinetic models are used to describe the rate at which microorganisms degrade a substrate. For nitrophenols, various models have been applied to experimental data. The rate of p-nitrophenol consumption by Ralstonia eutropha has been modeled using both Monod and Contois kinetics. ut.ac.ir In cases where the substrate exhibits an inhibitory effect at high concentrations, the Haldane model is often employed. researchgate.net

Kinetic parameters such as the maximum specific degradation rate (Vmax) and the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the reaction rate is half of Vmax, have been determined for the degradation of p-nitrophenol by different bacterial species.

Table 2: Kinetic Parameters for p-Nitrophenol (PNP) Degradation by Various Bacteria

Bacterial SpeciesApparent Km (mM)Vmax (μmol/min/mg dry biomass)Reference
Ralstonia sp. SJ980.3211.76 nih.gov
Arthrobacter protophormiae RKJ1000.287.81 nih.gov
Burkholderia cepacia RKJ2000.233.84 nih.gov

These studies show that kinetic behavior can be influenced by the presence of degradation intermediates. For example, benzoquinone and hydroquinone were found to inhibit PNP degradation by Arthrobacter and Burkholderia species, while 4-nitrocatechol stimulated PNP degradation by Ralstonia sp. SJ98. nih.gov

Chemical Degradation Pathways in Environmental Matrices

In addition to biological and photochemical processes, abiotic chemical reactions can contribute to the degradation of nitrophenols in the environment, although these are often slower.

In soil and sediment, data on the chemical degradation of nitrophenols are limited. cdc.gov Reactions with naturally occurring oxidants, such as manganese oxides, are possible. However, nitrophenols are among the more resistant substituted phenols to this type of reaction, which is particularly slow at neutral and alkaline pH levels. cdc.gov

Hydrolysis, the reaction with water, is not typically a major degradation pathway for the nitrophenol structure itself, though it is relevant to the formation of nitrophenols from the breakdown of certain pesticides or halo-nitroaromatic compounds. cdc.govgoogle.com

Advanced oxidation processes can be employed for the chemical degradation of nitrophenols in contaminated soil and water. For example, the thermal activation of persulfate (PS) has been shown to effectively degrade p-nitrophenol in soil systems. researchgate.net This process generates highly reactive sulfate (B86663) radicals (SO₄•⁻) that can oxidize the contaminant. The degradation follows pseudo-first-order kinetics, with the rate increasing with higher temperatures and persulfate concentrations. researchgate.net However, the presence of other soil constituents, such as chloride ions and humic acid, can have an inhibitory effect by competing for the sulfate radicals. researchgate.net

Advanced Analytical Methodologies for 5 Ethyl 2 Nitrophenol

Chromatographic Techniques for Detection and Quantification

Chromatography is a primary tool for the separation, identification, and quantification of nitrophenolic compounds from various matrices. The polarity imparted by the hydroxyl and nitro groups, combined with the nonpolar character of the ethyl group and benzene (B151609) ring, makes 5-Ethyl-2-nitrophenol amenable to several chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the most common and effective technique for the analysis of nitrophenols. chromatographyonline.com888chem.com Method development for this compound would focus on optimizing the separation from potential isomers and matrix components.

Stationary Phase: A C18 (octadecylsilyl) stationary phase is the standard choice for separating nitrophenols due to its hydrophobic nature, which provides good retention for the aromatic ring. Columns with high purity silica (B1680970) and end-capping are preferred to minimize peak tailing caused by the interaction of the acidic phenol (B47542) group with residual silanols.

Mobile Phase: The mobile phase typically consists of a mixture of an organic modifier and a buffered aqueous solution. chromatographyonline.comnih.gov

Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic solvents used. The ratio of organic to aqueous phase is adjusted to control the retention time of this compound; a higher organic content will decrease retention.

Aqueous Phase: A buffer, such as acetate (B1210297) or phosphate, is used to control the pH of the mobile phase. The pH is a critical parameter as it determines the ionization state of the phenolic hydroxyl group. At a pH below its pKa, this compound will be in its neutral, more retained form. At a pH above its pKa, it will be in its anionic phenolate (B1203915) form, which is less retained on a C18 column.

Detection: UV-Visible detection is highly suitable for nitrophenols. A Diode Array Detector (DAD) is particularly useful as it can acquire the full UV-Vis spectrum of the analyte, aiding in peak identification and purity assessment. The detection wavelength would be set at one of the absorption maxima of this compound. nih.gov

ParameterTypical ConditionRationale for this compound
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for the aromatic structure.
Mobile PhaseAcetonitrile/Methanol and Water (buffered)Allows for fine-tuning of retention time and selectivity.
BufferAcetate or Phosphate Buffer (e.g., 50 mM, pH 4-5)Maintains the analyte in its non-ionized form for consistent retention.
Flow Rate1.0 mL/minStandard flow rate for analytical scale columns.
DetectionUV-Vis or Diode Array Detector (DAD)Nitrophenols have strong chromophores, enabling sensitive detection.
TemperatureAmbient or controlled (e.g., 30-40 °C)Ensures reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. However, the direct analysis of nitrophenols by GC can be challenging. researchgate.net

The polar and acidic nature of the hydroxyl group in this compound can lead to interactions with active sites in the GC inlet and column, resulting in poor peak shape (tailing) and reduced sensitivity. researchgate.net To overcome this, a derivatization step is often employed. This involves converting the polar -OH group into a less polar, more volatile derivative. Common derivatization reagents for phenols include silylating agents (e.g., BSTFA) or acetylating agents.

Once derivatized, the compound can be readily separated on a standard non-polar or medium-polarity capillary column (e.g., DB-5ms). The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern, as well as sensitive quantification using selected ion monitoring (SIM).

Other Chromatographic Separation Techniques

Other chromatographic techniques can be employed, particularly for sample preparation, purification, or specialized analyses.

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective method used for monitoring reactions, checking purity, and determining appropriate solvent systems for column chromatography. For nitrophenols, a silica gel plate is typically used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or diethyl ether) and a more polar solvent. researchgate.net The separation is based on the differential adsorption of the compounds to the silica.

Column Chromatography: This technique is used for the preparative separation and purification of this compound from reaction mixtures or extracts. researchgate.net Similar to TLC, it typically uses silica gel as the stationary phase and a solvent gradient to elute compounds based on their polarity.

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for its quantification.

UV-Visible Spectroscopy Methodologies

UV-Visible spectroscopy is a straightforward and robust method for quantifying nitrophenols in solution. The technique relies on the absorption of light by the chromophoric system, which includes the benzene ring conjugated with the nitro group. docbrown.info

The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λmax). Crucially, the position of these maxima is highly dependent on the pH of the solution. ekb.eg

In acidic or neutral solution (pH < pKa): The compound exists in its protonated, phenolic form.

In basic solution (pH > pKa): The hydroxyl group is deprotonated to form a phenolate ion. This increases the conjugation of the system, causing a bathochromic (red) shift to a longer wavelength.

This pH-dependent shift is a hallmark of nitrophenols and can be used for their selective detection. ekb.eg For quantification, a calibration curve is constructed by measuring the absorbance of standard solutions at a fixed wavelength (typically the λmax of either the protonated or deprotonated form).

Form of this compoundExpected λmax RegionAppearance
Protonated (Acidic/Neutral pH)~270-280 nm and ~340-360 nmColorless to pale yellow
Deprotonated (Basic pH)~400-430 nmYellow
Note: The λmax values are illustrative and based on data for similar nitrophenol compounds. docbrown.inforesearchgate.net The exact values would need to be determined experimentally.

Fluorescence Spectroscopy Techniques

Direct fluorescence spectroscopy is generally not a primary method for the analysis of nitrophenols. The nitro group is a strong electron-withdrawing group and is known to be a "quencher" of fluorescence. Therefore, compounds like this compound are typically non-fluorescent or only weakly fluorescent.

While direct quantification via its own emission is not feasible, fluorescence quenching techniques can be used for detection. In this approach, the ability of this compound to quench the fluorescence of a known fluorescent probe is measured. The degree of quenching can be correlated to the concentration of the nitrophenol. This is an indirect method and is more commonly applied in sensor development rather than routine quantitative analysis.

Electrochemical Detection Methods

Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the detection of nitrophenolic compounds due to their inherent advantages, such as high sensitivity, rapid response, and cost-effectiveness. The principle behind the electrochemical detection of this compound lies in the electrochemical reduction of the nitro (-NO₂) group present on the aromatic ring.

Various voltammetric techniques, particularly Differential Pulse Voltammetry (DPV), are employed to enhance sensitivity. The performance of these methods is highly dependent on the working electrode material. While traditional mercury electrodes have been used, concerns over toxicity have spurred the development of alternative electrodes.

Modern approaches focus on the use of chemically modified electrodes to improve analytical performance. These modifications aim to increase the electrode's surface area, enhance electron transfer kinetics, and improve selectivity towards the target analyte. For instance, glassy carbon electrodes (GCE) modified with nanomaterials like graphene, gold nanoparticles, and various metal oxides have shown significantly improved sensitivity and lower detection limits for structurally similar nitrophenols. The synergistic effects of these nanomaterials facilitate the electron transfer process, leading to a more pronounced and reliable analytical signal.

While specific studies on this compound are limited, research on related isomers like 2-nitrophenol (B165410) and 4-nitrophenol (B140041) provides a strong indication of the applicable methodologies. These studies demonstrate that modified electrodes can achieve detection limits in the nanomolar (nM) to micromolar (µM) range.

Table 1: Performance of Various Electrochemical Methods for Nitrophenol Detection (Examples from Structurally Similar Compounds)

AnalyteElectrodeTechniqueLinear RangeLimit of Detection (LOD)
4-NitrophenolGraphene/Acetylene Black Paste Hybrid ElectrodeLinear Sweep Voltammetry20 nM - 0.1 mM8.0 nM
3-NitrophenolPEDOT/ERGO Modified Screen Printed Carbon ElectrodeVoltammetry0.3 µM - 70 µM0.08 µM
2-NitrophenolMercury Meniscus-Modified Silver Solid Amalgam Electrode (m-AgSAE)Differential Pulse Voltammetry (DPV)2 µM - 100 µM~20 nM (with SPE)
4-NitrophenolPEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites/GCEDifferential Pulse Voltammetry (DPV)1.5 µM - 40.5 µM1.25 µM
4-NitrophenolGraphite Nanoflakes Modified GCEVoltammetry1 µM - 6000 µM0.7 µM

Sample Preparation and Preconcentration Strategies for Environmental Matrices

The determination of this compound in environmental samples such as water and soil is challenging due to its typically low concentrations and the presence of interfering matrix components. Therefore, effective sample preparation and preconcentration are crucial steps prior to instrumental analysis. The primary goals of these procedures are to isolate the analyte from the matrix, remove interferences, and increase its concentration to a level amenable to detection.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction of phenolic compounds from aqueous samples. The method involves passing the liquid sample through a cartridge packed with a solid sorbent. For nitrophenols, non-polar, reversed-phase sorbents like C18 (octadecyl-bonded silica) are commonly used. The analytes are adsorbed onto the sorbent, while more polar matrix components pass through. The retained analytes are then eluted with a small volume of an organic solvent, achieving significant concentration. An HPLC method for various nitrophenols was successfully validated using polymeric SPE cartridges, achieving a preconcentration factor of approximately 40 with recoveries between 90–112%.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized liquid-liquid extraction technique known for its simplicity, speed, and high enrichment factors. The method involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (miscible in both water and the extraction solvent) into the aqueous sample. This creates a cloudy solution with a large surface area between the fine droplets of the extraction solvent and the sample, facilitating rapid mass transfer of the analyte into the organic phase. Centrifugation is then used to separate the phases. For nitrophenols, this technique has been successfully applied to both water and soil extracts, often coupled with a derivatization step before GC-MS analysis. Recoveries for various nitrophenols from spiked soil samples using a combination of ultrasound-assisted extraction and DLLME were in the range of 86-111%.

Other Microextraction Techniques:

Stir Bar Sorptive Extraction (SBSE): This technique uses a magnetic stir bar coated with a sorptive phase (e.g., polydimethylsiloxane) to extract analytes from a sample. It has been effectively used for determining nitrophenols in water and soil samples when coupled with thermal desorption and GC-MS.

Liquid-Liquid-Liquid Microextraction (LLLME): This method uses a hollow fiber membrane to separate the sample (donor phase) from a basic acceptor solution, with an organic solvent immobilized in the pores of the fiber. This technique can achieve high enrichment factors (up to 380-fold) for nitrophenols and serves as an effective sample cleanup step.

Table 2: Comparison of Preconcentration Strategies for Nitrophenols in Environmental Samples

TechniqueMatrixKey ParametersTypical RecoveryAnalytical Method
Solid-Phase Extraction (SPE)Tap WaterLichrolut EN cartridges; Preconcentration factor: ~4090-112%HPLC-UV
Dispersive Liquid-Liquid Microextraction (DLLME)River, Lake, Field WaterExtraction solvent: 1-decanol; Disperser: Acetone90.5-107%UPLC-PDA
DLLME (after UAE)SoilIn-situ acetylation derivatization86-111%GC-MS
Stir Bar Sorptive Extraction (SBSE)Water & SoilMicrowave-assisted extraction (for soil); Acetylation derivatization79-120%TD-GC-MS
Liquid-Liquid-Liquid Microextraction (LLLME)WaterHollow fiber membrane; 1-octanol (B28484) solvent; Enrichment factor: up to 380x92.5% (spiked lake water)Capillary LC

Validation and Inter-laboratory Comparison of Analytical Methods

Method Validation: The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. It is a critical requirement for quality control and ensures the reliability and consistency of analytical data. International guidelines, such as those from the International Council for Harmonisation (ICH), outline the performance characteristics that must be evaluated.

The key validation parameters include:

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies on samples spiked with a known amount of the analyte.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory). Precision is usually expressed as the relative standard deviation (RSD).

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Typical Validation Parameters and Acceptance Criteria

ParameterDefinitionCommon Acceptance Criteria
AccuracyCloseness of measured value to true value.Recovery typically within 80-120% for environmental analysis.
Precision (Repeatability)Precision under the same conditions in a short interval.Relative Standard Deviation (RSD) < 15-20%.
LinearityProportionality of signal to concentration.Correlation coefficient (r²) > 0.99.
LODLowest detectable concentration.Signal-to-Noise ratio of 3:1.
LOQLowest quantifiable concentration.Signal-to-Noise ratio of 10:1.
RobustnessResistance to small method variations.No significant change in results when parameters (e.g., pH, temperature) are slightly varied.

Inter-laboratory Comparison: Inter-laboratory comparisons, also known as proficiency testing, are studies in which multiple laboratories analyze the same homogeneous samples to assess their analytical performance. These comparisons are essential for demonstrating technical competence and ensuring the comparability of data generated by different organizations.

The process typically involves a coordinating body that distributes blind or double-blind samples to participating laboratories. The results are then compared to a reference value, and each laboratory's performance is evaluated. Such studies are crucial in environmental monitoring, where data from various sources may be used for regulatory purposes. Inter-laboratory variability for semi-volatile organic chemicals can be significant, with differences of up to a factor of two being possible, highlighting the need for standardized and robust methods. The results of these comparisons help identify potential inaccuracies in methods, biases in laboratory procedures, and areas for improvement.

Role of 5 Ethyl 2 Nitrophenol As a Chemical Intermediate in Specialized Syntheses

Precursor in the Synthesis of Heterocyclic Compounds

While direct literature explicitly detailing the use of 5-Ethyl-2-nitrophenol in the synthesis of a wide array of heterocyclic compounds is not abundant, its structural features strongly suggest its potential as a key starting material. The presence of the nitro and hydroxyl groups in an ortho relationship is particularly significant, as this arrangement is a common motif in the synthesis of various heterocyclic systems. The primary route involves the reduction of the nitro group to an amine, yielding 2-amino-4-ethylphenol (B1269030). This in situ generated or isolated aminophenol is a highly reactive intermediate for cyclization reactions.

One of the most prominent classes of heterocyclic compounds derivable from 2-aminophenols are the phenoxazines . The synthesis typically involves the condensation of a 2-aminophenol (B121084) derivative with a suitable coupling partner. For instance, 2-amino-4-methylphenol, an analogue of the reduction product of this compound, has been utilized in the synthesis of novel functionalized spiropyran derivatives of the 2H-1,3-benzoxazinone series. This suggests a parallel reactivity for 2-amino-4-ethylphenol, which would be derived from this compound, to form corresponding ethyl-substituted phenoxazine (B87303) structures. The general reaction involves the condensation of the aminophenol with a diketone or a related species, leading to the formation of the tricyclic phenoxazine core.

Another important class of heterocycles that can be accessed from this compound are benzoxazoles . The synthesis of benzoxazoles from o-aminophenols is a well-established transformation in organic chemistry. The reaction of 2-amino-4-ethylphenol with carboxylic acids or their derivatives (such as acid chlorides or esters) under dehydrating conditions would lead to the formation of 2-substituted-5-ethylbenzoxazoles. The nature of the substituent at the 2-position can be readily varied by choosing the appropriate carboxylic acid derivative, allowing for the generation of a library of compounds with diverse properties.

Furthermore, the amino group of 2-amino-4-ethylphenol can be diazotized and subsequently undergo intramolecular cyclization or react with other nucleophiles to form a variety of other heterocyclic systems, such as carbazoles , although this application is less commonly reported for simple aminophenols.

The following table summarizes the potential heterocyclic compounds that could be synthesized from this compound via its amino derivative.

PrecursorReagentHeterocyclic ProductPotential Application Areas
2-Amino-4-ethylphenolDiketones, QuinonesEthyl-substituted PhenoxazinesDyes, Pharmaceuticals, Organic Electronics
2-Amino-4-ethylphenolCarboxylic Acids/Derivatives2-Substituted-5-ethylbenzoxazolesPharmaceuticals, Agrochemicals, Material Science
2-Amino-4-ethylphenolNitrous Acid (Diazotization)Diazonium Salt IntermediatePrecursor for various other heterocycles

Applications in the Development of Fine Chemicals and Reagents

The utility of this compound extends beyond the synthesis of complex heterocycles to its role as an intermediate in the production of various fine chemicals and specialized reagents.

One significant application lies in the synthesis of azo dyes . Azo coupling is a classic organic reaction where a diazonium salt reacts with an activated aromatic compound, such as a phenol (B47542), to form a highly colored azo compound. wikipedia.org this compound, with its activated phenolic ring, is a potential coupling partner for various diazonium salts. The position of the ethyl group and the nitro group would influence the final color and properties of the resulting dye. The general reaction involves the electrophilic attack of the diazonium ion at the position para to the hydroxyl group.

The reduction of the nitro group in this compound to form 2-amino-4-ethylphenol opens up another avenue for its application in fine chemical synthesis. 2-Amino-4-ethylphenol itself is a valuable building block. For example, it can be used in the synthesis of photographic developers and as an intermediate for pharmaceuticals and agrochemicals. The presence of both an amino and a hydroxyl group allows for selective functionalization at either site, providing a handle for further molecular elaboration.

Moreover, the phenolic hydroxyl group of this compound can be etherified or esterified to produce a range of derivatives with tailored properties. These derivatives may find applications as antioxidants, polymer additives, or as intermediates in the synthesis of more complex molecules.

Mechanistic Studies of Chemical Transformations Involving this compound

The chemical transformations of this compound are governed by the interplay of its functional groups. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting product outcomes.

The most fundamental transformation is the reduction of the nitro group . This can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction (e.g., using Sn/HCl or Fe/acetic acid). The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound onto the catalyst surface, followed by the stepwise reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group.

The azo coupling reaction proceeds via an electrophilic aromatic substitution mechanism. The diazonium ion, a potent electrophile, attacks the electron-rich aromatic ring of this compound. The hydroxyl group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the ortho position is sterically hindered by the nitro group, the coupling is expected to occur predominantly at the para position. The reaction is typically carried out in a slightly alkaline medium to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which accelerates the reaction rate.

The synthesis of phenoxazines from the corresponding 2-aminophenol derivative involves a condensation reaction followed by cyclization. The mechanism typically involves the initial formation of an enamine or a Schiff base, which then undergoes an intramolecular nucleophilic attack of the hydroxyl group onto an appropriate electrophilic center, followed by dehydration to form the stable tricyclic phenoxazine ring system.

Structure-Reactivity Relationships in Derivative Formation

The reactivity of this compound and the properties of its derivatives are intrinsically linked to its molecular structure. The electronic and steric effects of the substituents play a crucial role in determining the outcome of chemical reactions.

The nitro group is a strong electron-withdrawing group, which has several important consequences. It increases the acidity of the phenolic hydroxyl group compared to phenol itself, making it more susceptible to deprotonation. This enhanced acidity can be advantageous in reactions that require the formation of a phenoxide ion. The electron-withdrawing nature of the nitro group also deactivates the aromatic ring towards electrophilic substitution, making reactions like halogenation or nitration more challenging and requiring harsher conditions.

The hydroxyl group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. In the case of this compound, this directing effect is in opposition to the deactivating effect of the nitro group. The outcome of electrophilic substitution reactions will therefore depend on the specific reagents and reaction conditions.

The ethyl group is a weakly activating, ortho, para-directing group. Its primary influence is steric. It can hinder reactions at the adjacent positions on the aromatic ring. In the context of derivative formation, the ethyl group can influence the physical properties of the resulting molecules, such as their solubility and melting point.

The interplay of these electronic and steric effects is critical in understanding the structure-reactivity relationships of this compound. For instance, in the formation of derivatives through reactions at the hydroxyl or nitro group, the electronic nature of these groups will be the dominant factor. In contrast, for reactions involving the aromatic ring, the combined directing and activating/deactivating effects of all three substituents must be considered.

The following table provides a qualitative summary of the influence of the substituents on the reactivity of the this compound ring.

SubstituentElectronic EffectDirecting Effect (for Electrophilic Aromatic Substitution)Steric Effect
-OHActivatingOrtho, ParaModerate
-NO₂DeactivatingMetaModerate
-C₂H₅Weakly ActivatingOrtho, ParaModerate

Q & A

Q. What are the standard protocols for synthesizing 5-Ethyl-2-nitrophenol, and how can its purity be validated?

Synthesis typically involves nitration of ethyl-substituted phenol derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at low temperatures). Purity validation requires gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns, complemented by ¹H/¹³C NMR for structural elucidation . For reproducibility, ensure reaction parameters (temperature, stoichiometry) are rigorously documented and impurities (e.g., isomers) are quantified via high-performance liquid chromatography (HPLC).

Q. How should researchers characterize the structural and spectral properties of this compound?

Use electron ionization mass spectrometry (EI-MS) to obtain fragmentation patterns, cross-referenced with NIST spectral libraries for isomer discrimination . Infrared (IR) spectroscopy can identify functional groups (e.g., -NO₂ stretching at ~1520 cm⁻¹, phenolic -OH at ~3300 cm⁻¹). For crystallinity analysis, X-ray diffraction (XRD) is recommended if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicokinetic data for nitrophenol derivatives like this compound?

Discrepancies often arise from interspecies variability or exposure route differences. To resolve these:

  • Conduct comparative toxicokinetic studies across multiple species (e.g., rodents vs. primates) using radiolabeled compounds to track absorption/distribution .
  • Validate biomarkers (e.g., urinary metabolites) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve human extrapolation .

Q. What methodologies are recommended for evaluating the environmental persistence and degradation pathways of this compound?

  • Perform aerobic/anaerobic biodegradation assays under simulated environmental conditions (e.g., soil/water matrices) with LC-MS monitoring of degradation products .
  • Assess photolytic degradation using UV-Vis spectroscopy to quantify nitro-group stability under sunlight exposure .

Q. What experimental strategies can resolve discrepancies in mass spectrometry or chromatographic data for nitrophenol isomers?

  • Optimize chromatographic separation using reverse-phase HPLC with polar-embedded columns to distinguish ortho-, meta-, and para-substituted isomers .
  • Apply high-resolution mass spectrometry (HRMS) to differentiate isobaric fragments and validate via isotopic pattern matching .

Q. What are the critical data gaps in understanding the placental transfer and fetal toxicity of this compound?

Current limitations include insufficient human placental barrier studies and lack of biomarkers for fetal exposure. Proposed methodologies:

  • Use ex vivo human placental perfusion models to quantify transplacental transfer rates .
  • Conduct omics-based analyses (transcriptomics/proteomics) on fetal tissues to identify toxicity pathways .

Methodological Design and Data Analysis

Q. How can researchers design studies to address conflicting data on nitrophenol-induced oxidative stress?

  • Implement dose-response experiments with standardized cell lines (e.g., HepG2) and measure reactive oxygen species (ROS) via fluorometric assays (e.g., DCFH-DA). Include positive controls (e.g., H₂O₂) and validate with electron paramagnetic resonance (EPR) for direct radical detection .

Q. What strategies ensure comprehensive literature reviews for nitrophenol research?

  • Follow systematic search protocols (e.g., PRISMA guidelines) using databases like PubMed and TOXCENTER, with queries combining CAS numbers, synonyms, and MeSH terms (e.g., "this compound" AND "toxicokinetics") .
  • Augment with regulatory databases (e.g., TSCATS) to identify unpublished industry studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.